Regioselective Synthesis: 83% Yield for 7-Methyl-5-phenyl Isomer vs. 55% for 5-Methyl-7-phenyl Isomer Under Optimized Conditions
In a 2024 study, Pacetti et al. developed a Biginelli-like multicomponent reaction to regioselectively synthesize C-6 ester-substituted 2-amino-triazolopyrimidine analogues. The target 7-methyl-5-phenyl isomer (compound 11, a close analogue of the non-ester-substituted target compound) was obtained in a superior 83% isolated yield using citric acid in EtOH at reflux for 3.5 hours, without requiring chromatographic purification. In contrast, the optimized conditions for the 5-methyl-7-phenyl regioisomer (compound 9) provided only a 55% yield using acetic acid at 60 °C for 9 hours [1]. This yield differential of 28 percentage points directly impacts procurement decisions for large-scale synthetic campaigns where the 7-methyl-5-phenyl isomer is the desired scaffold.
| Evidence Dimension | Isolated synthetic yield of regioisomeric scaffolds under optimized conditions |
|---|---|
| Target Compound Data | 83% isolated yield for 7-methyl-5-phenyl dihydro-TZP analogue (compound 11) |
| Comparator Or Baseline | 55% isolated yield for 5-methyl-7-phenyl TZP analogue (compound 9) |
| Quantified Difference | 28 percentage points higher yield for the target scaffold |
| Conditions | One-pot Biginelli-like MCR; Target: citric acid (2.5 equiv.), EtOH, reflux, 3.5 h. Comparator: AcOH, 60 °C, 9 h [1] |
Why This Matters
For procurement decisions, the higher-yielding and simpler purification of the 7-methyl-5-phenyl scaffold directly translates to reduced cost-per-gram in research and pilot-scale syntheses.
- [1] Pacetti, M., Pismataro, M.C., Felicetti, T., Giammarino, F., Bonomini, A., Tiecco, M., Bertagnin, C., Barreca, M.L., Germani, R., Cecchetti, V., Vicenti, I., Tabarrini, O., Zazzi, M., Loregian, A. and Massari, S. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 2024, 22, 767-783. View Source
